![molecular formula C8H8BrN3 B13547419 3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13547419.png)
3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural properties . The imidazo[1,2-a]pyridine scaffold is recognized for its potential in drug discovery, particularly in the development of anti-tuberculosis agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with bromine in chloroform, leading to the formation of 3-bromo-2-methylimidazo[1,2-a]pyridine . The reaction conditions often require careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities. This may include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and other nucleophiles that can replace the bromine atom.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2-methylimidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of anti-tuberculosis agents due to its activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis.
Biological Research: The compound is studied for its potential antimicrobial properties, particularly against Staphylococcus aureus.
Chemical Synthesis: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets. In the context of anti-tuberculosis activity, it is believed to inhibit key enzymes involved in the bacterial cell wall synthesis, leading to cell death . The exact molecular pathways and targets are still under investigation, but the compound’s ability to disrupt essential biological processes in bacteria is well-documented .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: This compound is structurally similar and can undergo similar halogenation reactions.
3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide: This derivative has shown antimicrobial properties and is used in similar research applications.
Uniqueness
3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine stands out due to its specific bromination at the 3-position, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound in the development of new therapeutic agents and in various chemical synthesis applications .
Properties
Molecular Formula |
C8H8BrN3 |
---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine |
InChI |
InChI=1S/C8H8BrN3/c1-5-8(9)12-4-6(10)2-3-7(12)11-5/h2-4H,10H2,1H3 |
InChI Key |
STHGSFMXVRQGBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.